molecular formula C11H17N3O2 B7877860 1-(4-Aminophenyl)-3-(3-methoxypropyl)urea

1-(4-Aminophenyl)-3-(3-methoxypropyl)urea

Cat. No.: B7877860
M. Wt: 223.27 g/mol
InChI Key: HSSILRCUMNYFHL-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(3-methoxypropyl)urea is an organic compound that features a urea linkage. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both an amino group and a methoxypropyl group in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminophenyl)-3-(3-methoxypropyl)urea can be synthesized through a multi-step process involving the reaction of 4-aminophenyl isocyanate with 3-methoxypropylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and should be carried out at controlled temperatures to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(3-methoxypropyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted urea derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Aminophenyl)-3-(3-methoxypropyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(3-methoxypropyl)urea involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxypropyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-3-(3-methoxyphenyl)urea: Similar structure but with a phenyl group instead of a propyl group.

    1-(4-Aminophenyl)-3-(3-ethoxypropyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(4-Aminophenyl)-3-(3-methoxyethyl)urea: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

1-(4-Aminophenyl)-3-(3-methoxypropyl)urea is unique due to the presence of the methoxypropyl group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-8-2-7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSILRCUMNYFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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